

Preparing MitoMark Red I: Application Notes and Protocols for Accurate Mitochondrial Staining

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Compound of Interest

Compound Name: *MitoMark Red I*

Cat. No.: *B1677169*

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For researchers, scientists, and drug development professionals, accurate and reproducible staining of mitochondria is crucial for understanding cellular health, metabolism, and the effects of potential therapeutics. **MitoMark Red I** is a fluorescent dye that specifically accumulates in active mitochondria, driven by the mitochondrial membrane potential.[1][2][3][4][5] This document provides detailed application notes and protocols for the preparation of **MitoMark Red I** stock and working solutions to ensure reliable and consistent results in live-cell imaging experiments.

Key Characteristics of MitoMark Red I

MitoMark Red I is a cell-permeant, red-fluorescent dye used to label mitochondria in living cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health.[1][3][4][5]

Property	Value	Reference
Excitation Maximum (λ_{ex})	~578 nm	[1][3][4]
Emission Maximum (λ_{em})	~599 nm	[1][3][4]
Molecular Weight	531.52 g/mol	[1][2]
Formula	<chem>C32H32Cl2N2O</chem>	[1][2]
Recommended Solvent	Dimethylsulfoxide (DMSO)	[1][3][4]
Storage (Solid)	-20°C, protected from light	[1][2]
Storage (Stock Solution)	-20°C or -80°C, protected from light	[2]

Experimental Protocols

I. Preparation of 1 mM MitoMark Red I Stock Solution

It is recommended to prepare a 1 mM stock solution of **MitoMark Red I** in high-quality, anhydrous DMSO.[1][3][4][6]

Materials:

- **MitoMark Red I** (solid form)
- Anhydrous Dimethylsulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and tips

Procedure:

- Allow the vial of solid **MitoMark Red I** to equilibrate to room temperature before opening to prevent condensation.
- To prepare a 1 mM stock solution, dissolve the appropriate amount of **MitoMark Red I** in anhydrous DMSO. For example, to prepare 100 μL of a 1 mM stock solution, add 100 μL of

DMSO to 53.15 µg of **MitoMark Red I**.

- Vortex the solution until the dye is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.^[2] When stored properly, the DMSO stock solution is stable for at least one month at -20°C and up to six months at -80°C.
^[2]

II. Preparation of Working Solutions and Staining Protocol for Live Cells

The optimal working concentration of **MitoMark Red I** can vary depending on the cell type and experimental conditions. A typical starting range is 25-500 nM.^[7] For HeLa cells, a concentration of 200 nM has been shown to be effective.^[3] It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and application.

Materials:

- 1 mM **MitoMark Red I** stock solution
- Pre-warmed cell culture medium or buffer (e.g., HBSS)
- Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

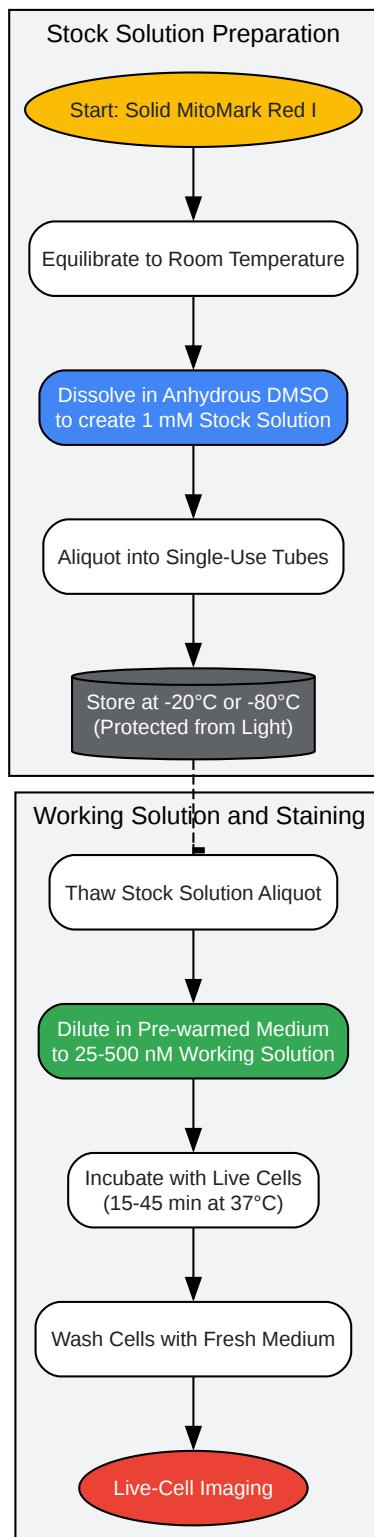
- On the day of the experiment, thaw an aliquot of the 1 mM **MitoMark Red I** stock solution and allow it to warm to room temperature.
- Prepare the staining solution by diluting the 1 mM stock solution into pre-warmed cell culture medium or buffer to the desired final concentration. For example, to prepare 1 mL of a 200 nM working solution, add 0.2 µL of the 1 mM stock solution to 1 mL of medium. Note: It is

recommended to prepare the staining solution fresh for each experiment as it is not stable for extended periods.[8]

- Remove the existing culture medium from the cells.
- Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
- Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[6][7] An incubation time of 30 minutes is a good starting point.[3]
- After incubation, remove the staining solution and wash the cells once or twice with pre-warmed, fresh culture medium or buffer.
- The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for red fluorescence.

Experimental Workflow

MitoMark Red I Solution Preparation and Staining Workflow

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Caption: Workflow for preparing **MitoMark Red I** stock and working solutions.

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